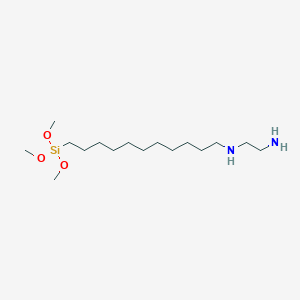

N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-(11-trimethoxysilylundecyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H38N2O3Si/c1-19-22(20-2,21-3)16-12-10-8-6-4-5-7-9-11-14-18-15-13-17/h18H,4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEXIOKPOFUXLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCCCCCCCCCNCCN)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H38N2O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90556884 | |

| Record name | N~1~-[11-(Trimethoxysilyl)undecyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121772-92-7 | |

| Record name | N~1~-[11-(Trimethoxysilyl)undecyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane is a bifunctional organosilane that is of significant interest in the fields of materials science, nanotechnology, and drug development. Its unique molecular structure, featuring a hydrolyzable trimethoxysilyl group at one end and a primary and a secondary amine at the other, separated by a long undecyl spacer, allows it to act as a versatile coupling agent. This guide provides a comprehensive overview of its chemical properties, reactivity, and common applications, with a focus on data and methodologies relevant to scientific research.

Chemical and Physical Properties

This compound is a straw-colored liquid at room temperature.[1] It possesses a diamino functional group, which includes a primary and an internal secondary amine, making it suitable for a variety of chemical modifications.[1][2] The trimethoxysilyl moiety allows for covalent attachment to hydroxylated surfaces, while the amino groups provide reactive sites for the conjugation of organic molecules.

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C16H38N2O3Si | [2][] |

| Molecular Weight | 334.57 g/mol | [2][] |

| Boiling Point | 155-159 °C at 0.4 mmHg | [2][][4] |

| Density | 0.873 g/cm³ at 25 °C | [2][] |

| Refractive Index | 1.4515 at 20 °C | [2] |

| Vapor Pressure | < 0.1 mmHg at 25°C | [4] |

| Freezing Point | < 0 °C | [4] |

| Flash Point | > 150 °C | [4] |

Solubility

Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on its chemical structure, a qualitative assessment of its solubility in various solvent classes can be made. The long, nonpolar undecyl chain suggests good solubility in nonpolar organic solvents, while the polar amino groups and the trimethoxysilyl group allow for interaction with polar solvents. It is important to note that this aminosilane is reactive with protic solvents such as water and alcohols.[4][5]

| Solvent Class | Representative Solvents | Expected Solubility |

| Nonpolar Aprotic | Toluene, Hexane, Chloroform | Soluble |

| Polar Aprotic | Tetrahydrofuran (THF), Acetone, Acetonitrile | Soluble |

| Protic | Water, Ethanol, Methanol | Reacts |

Reactivity and Stability

The reactivity of this compound is primarily governed by its two functional groups: the trimethoxysilyl head and the amino tail.

Trimethoxysilyl Group: In the presence of water, the methoxy groups undergo hydrolysis to form reactive silanol (-Si-OH) groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates (e.g., glass, silica, metal oxides) to form stable siloxane (Si-O-Substrate) bonds. They can also condense with each other, forming a cross-linked polysiloxane network on the surface.[6] This reaction is the basis for its use as a surface modification agent. The hydrolysis of the methoxy groups releases methanol as a byproduct.[4]

Amino Groups: The primary and secondary amino groups are nucleophilic and can participate in a variety of chemical reactions. These include reactions with isocyanates, isothiocyanates, and epoxides. This allows for the covalent attachment of a wide range of molecules, including drugs, proteins, and other biomolecules, to surfaces functionalized with this silane.

Stability: The compound is stable in sealed containers.[7] However, it reacts with moisture in the air.[4][7] It is incompatible with acids, alcohols, peroxides, and oxidizing agents.[4] Exposure to heat, open flames, and sparks should be avoided.[4]

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable tool in various research and development applications:

-

Surface Modification: It is widely used to modify the surface of materials like glass and silica to introduce amino-functional groups. These functionalized surfaces can then be used for the immobilization of catalysts, proteins, or cells.[2]

-

Coupling Agent: It serves as a coupling agent to improve the adhesion between inorganic materials (like glass fibers or fillers) and organic polymers in composites.[2]

-

Drug Delivery: Amino-functionalized nanoparticles, prepared using this silane, are being explored as potential drug delivery vehicles. The amino groups on the surface of the nanoparticles can be used to attach drugs, and the magnetic core of the nanoparticles could allow for targeted delivery.[8]

Experimental Protocols

Surface Modification of a Silica Substrate

This protocol describes the formation of a self-assembled monolayer (SAM) of this compound on a silicon wafer with a native oxide layer.

Materials:

-

Silicon wafers

-

Acetone (reagent grade)

-

Ethanol (anhydrous)

-

Toluene (anhydrous)

-

This compound

-

Deionized water

-

Nitrogen gas (high purity)

Procedure:

-

Substrate Cleaning:

-

Cut the silicon wafer to the desired size.

-

Sonicate the substrate in acetone for 15 minutes.

-

Sonicate the substrate in ethanol for 15 minutes.

-

Rinse thoroughly with deionized water.

-

Dry the substrate with a stream of nitrogen gas.

-

-

Silanization:

-

Prepare a 1% (v/v) solution of this compound in anhydrous toluene in a clean, dry glass container.

-

Immerse the cleaned and dried substrate in the silane solution.

-

Allow the reaction to proceed for 1-2 hours at room temperature under a dry atmosphere.

-

Remove the substrate from the solution and rinse thoroughly with anhydrous toluene to remove any non-covalently bound silane.

-

Rinse with ethanol and then deionized water.

-

Dry the substrate again with a stream of nitrogen gas.

-

-

Curing:

-

Place the silanized substrate in an oven at 110-120 °C for 30-60 minutes. This step promotes the formation of stable siloxane bonds.

-

Characterization:

The resulting amino-functionalized surface can be characterized by techniques such as contact angle measurements, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM) to confirm the presence and quality of the self-assembled monolayer.

Visualizations

Hydrolysis and Condensation Pathway

The following diagram illustrates the general reaction mechanism for the hydrolysis and condensation of the trimethoxysilyl group on a hydroxylated substrate.

Caption: Hydrolysis and condensation of this compound.

Experimental Workflow for SAM Formation

This diagram outlines the key steps in creating a self-assembled monolayer of the aminosilane on a substrate.

Caption: Workflow for creating a self-assembled monolayer.

Role as a Coupling Agent

This diagram illustrates the function of this compound as a molecular bridge between an inorganic substrate and a biomolecule.

Caption: Function as a coupling agent.

References

An In-depth Technical Guide to the Surface Binding Mechanism of N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane (AEAUTMS) surface binding. It is intended for professionals in research and drug development who utilize surface functionalization techniques.

Introduction to AEAUTMS and Surface Functionalization

This compound is a bifunctional organosilane molecule used to modify surfaces.[1][2] Its unique structure, featuring a long undecyl spacer arm, a primary and a secondary amine group, and a trimethoxysilane head, makes it a versatile coupling agent.[1] The trimethoxysilane group facilitates covalent attachment to various inorganic substrates, while the terminal amino groups provide reactive sites for the subsequent immobilization of biomolecules, nanoparticles, or other desired ligands. The functionalization of surfaces with aminosilanes is a critical step in a myriad of applications, from immobilizing biomolecules on biosensors to functionalizing nanoparticles for targeted drug delivery.[3]

The overall binding process is a self-assembled monolayer (SAM) formation, which involves two primary chemical reactions: hydrolysis and condensation.[4][5]

Core Mechanism of Surface Binding

The covalent attachment of AEAUTMS to a substrate surface is a multi-step process that primarily involves the hydrolysis of the methoxysilane groups followed by condensation with surface hydroxyl groups.

Step 1: Hydrolysis

In the presence of water, the methoxy groups (-OCH₃) of the silane hydrolyze to form reactive silanol groups (-Si-OH).[4][6][7] This reaction can be catalyzed by acid or base. The presence of water is crucial, and its concentration can affect the rate of hydrolysis.[7]

Step 2: Condensation and Covalent Bond Formation

The newly formed silanol groups can then condense with hydroxyl groups (-OH) present on the substrate surface (e.g., glass, silica, metal oxides) to form stable siloxane bonds (Si-O-Substrate).[6][8][9] This step results in the covalent grafting of the AEAUTMS molecule onto the surface.

Step 3: Intermolecular Crosslinking

In addition to binding to the surface, the silanol groups of adjacent AEAUTMS molecules can also condense with each other to form a cross-linked siloxane network (Si-O-Si) on the surface.[4] This intermolecular crosslinking contributes to the stability and robustness of the resulting monolayer. The degree of crosslinking can be influenced by factors such as the concentration of the silane, the amount of water present, and the reaction temperature.

The long alkyl chain of AEAUTMS is expected to lead to a more ordered and hydrophobic monolayer compared to shorter-chain aminosilanes.[3] The presence of both a primary and a secondary amine group offers multiple points for subsequent conjugation reactions.

Below is a diagram illustrating the signaling pathway of AEAUTMS surface binding.

Caption: Mechanism of AEAUTMS Surface Binding.

Quantitative Data on Aminosilane Surface Layers

While specific quantitative data for AEAUTMS is limited in publicly available literature, data from similar aminosilanes can provide valuable insights into the expected characteristics of the resulting surface layer. The following table summarizes typical quantitative data obtained from the characterization of aminosilane monolayers on silica-based substrates.

| Parameter | Typical Value Range | Characterization Technique | Reference |

| Layer Thickness | 5 - 10 Å (for monolayer) | Ellipsometry, X-ray Reflectivity (XRR) | [10][11] |

| Water Contact Angle | 40° - 70° | Contact Angle Goniometry | [3][11] |

| Surface Amine Density | 1 - 8 amines/nm² | X-ray Photoelectron Spectroscopy (XPS), Titration | [10][12] |

| Surface Roughness (RMS) | < 1 nm | Atomic Force Microscopy (AFM) | [3][11] |

Note: The actual values for AEAUTMS may vary depending on the substrate, deposition method, and reaction conditions. The longer alkyl chain of AEAUTMS may result in a thicker monolayer compared to shorter-chain aminosilanes like APTES.

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible and high-quality surface functionalization. The following are generalized protocols for key experiments involved in the surface binding of AEAUTMS.

Protocol 1: Substrate Preparation (Hydroxylation)

A clean and hydroxyl-rich surface is essential for efficient silanization.[4][8]

Materials:

-

Substrate (e.g., glass slides, silicon wafers)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

-

Deionized (DI) water

-

Nitrogen gas stream

Procedure:

-

Clean the substrates by sonicating in a sequence of acetone, isopropanol, and DI water for 15 minutes each.

-

Immerse the cleaned substrates in freshly prepared Piranha solution for 30-60 minutes to remove organic residues and generate surface hydroxyl groups.[4]

-

Thoroughly rinse the substrates with copious amounts of DI water.

-

Dry the substrates under a stream of nitrogen gas.

-

The activated substrates should be used immediately for silanization.

Protocol 2: AEAUTMS Deposition (Solution Phase)

This protocol describes a common method for depositing an AEAUTMS layer from a solution.

Materials:

-

Hydroxylated substrates

-

Anhydrous toluene or ethanol

-

This compound (AEAUTMS)

-

Nitrogen or argon gas

Procedure:

-

Prepare a 1-2% (v/v) solution of AEAUTMS in anhydrous toluene or ethanol in a clean, dry reaction vessel under an inert atmosphere (nitrogen or argon).

-

Immerse the hydroxylated substrates in the AEAUTMS solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

-

After the reaction, remove the substrates and rinse them thoroughly with the solvent (toluene or ethanol) to remove any unbound silane.

-

Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation and cross-linking.

-

Store the functionalized substrates in a desiccator until further use.

Protocol 3: Surface Characterization

A combination of surface analysis techniques is typically used to confirm the successful deposition and quality of the AEAUTMS layer.[3][13]

-

Contact Angle Goniometry: To assess the change in surface hydrophobicity after silanization. An increase in the water contact angle indicates successful deposition of the aminosilane.[3]

-

Ellipsometry: To measure the thickness of the deposited silane layer. A thickness corresponding to a monolayer is typically desired.[3]

-

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface. The presence of nitrogen (N 1s) and silicon (Si 2p) peaks confirms the presence of the aminosilane.[3][10]

-

Atomic Force Microscopy (AFM): To visualize the surface topography and measure roughness. A smooth, uniform surface is indicative of a well-formed monolayer.[3]

The logical workflow for a typical surface functionalization and characterization experiment is depicted in the following diagram.

Caption: Experimental Workflow for AEAUTMS Surface Functionalization.

Factors Influencing Monolayer Quality

The quality of the AEAUTMS self-assembled monolayer is influenced by several factors:

-

Substrate Cleanliness and Hydroxylation: A pristine surface with a high density of hydroxyl groups is paramount for achieving a dense and uniform silane layer.[4][8]

-

Water Content: While water is necessary for hydrolysis, excess water in the reaction solution can lead to premature polymerization of the silane in the bulk solution, resulting in the deposition of aggregates rather than a monolayer.[14]

-

Solvent: Anhydrous solvents are generally preferred to control the hydrolysis reaction at the surface.

-

Silane Concentration: Higher concentrations can lead to multilayer formation and aggregation. Optimization is necessary to achieve monolayer coverage.[14]

-

Reaction Time and Temperature: These parameters affect the kinetics of both the surface reaction and the bulk polymerization.

Logical Relationships in Characterization

The selection of characterization methods is based on the specific information required about the functionalized surface. The following diagram illustrates the logical relationship between the desired surface property and the appropriate characterization technique.

Caption: Logical Relationship of Characterization Methods.

Conclusion

The surface binding of this compound is a robust and versatile method for functionalizing a wide range of materials. A thorough understanding of the underlying hydrolysis and condensation mechanism, careful control of experimental parameters, and comprehensive surface characterization are essential for achieving high-quality, reproducible functionalized surfaces for advanced applications in research, diagnostics, and drug development.

References

- 1. This compound | [gelest.com]

- 2. N-(2-AMINOETHYL)-3-AMINOPROPYLTRIMETHOXYSILANE, tech | [gelest.com]

- 3. benchchem.com [benchchem.com]

- 4. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. lehigh.edu [lehigh.edu]

- 11. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. sphinxsai.com [sphinxsai.com]

- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]

An In-depth Technical Guide to the Hydrolysis and Condensation Behavior of N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolysis and condensation behavior of N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane, a long-chain diamino-functional silane coupling agent. A thorough understanding of these processes is critical for its application in surface modification, nanoparticle functionalization, and the development of advanced drug delivery systems. While specific kinetic data for this molecule is not extensively available in public literature, this guide draws upon established principles of aminosilane chemistry and data from structurally similar silanes to provide a detailed framework for its reaction behavior. This document outlines the core reaction mechanisms, influencing factors, and detailed experimental protocols for characterization, supplemented with quantitative data from analogous compounds.

Introduction

This compound is a versatile organosilane that features a trimethoxysilyl group for covalent attachment to inorganic substrates and a diamino functional group for further conjugation or interaction with biological molecules.[1][2] The long undecyl chain provides a hydrophobic spacer, which can influence the formation and stability of self-assembled monolayers (SAMs). The hydrolysis of the methoxy groups to form reactive silanols, followed by condensation to form stable siloxane bonds, are the foundational reactions governing its utility.[1][3] These processes are critical for creating stable, functionalized surfaces for applications ranging from biocompatible coatings to targeted drug delivery vehicles.

Core Reaction Mechanisms

The transformation of this compound from a monomer to a cross-linked polysiloxane network occurs in two primary stages: hydrolysis and condensation. The amino groups present in the molecule can act as internal catalysts for these reactions.[4]

Hydrolysis

In the presence of water, the three methoxy groups (-OCH₃) on the silicon atom are sequentially replaced by hydroxyl groups (-OH), forming silanetriols and releasing methanol as a byproduct.[1] This is a series of nucleophilic substitution reactions.

-

Step 1: R-Si(OCH₃)₃ + H₂O → R-Si(OCH₃)₂(OH) + CH₃OH

-

Step 2: R-Si(OCH₃)₂(OH) + H₂O → R-Si(OCH₃)(OH)₂ + CH₃OH

-

Step 3: R-Si(OCH₃)(OH)₂ + H₂O → R-Si(OH)₃ + CH₃OH

Where R = -(CH₂)₁₁NH(CH₂)₂NH₂

Condensation

The newly formed, highly reactive silanol groups can then condense with each other or with hydroxyl groups on a substrate surface to form stable siloxane (Si-O-Si) bonds.[1] This process can proceed via two pathways:

-

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule. R-Si(OH)₃ + (HO)₃Si-R → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O

-

Alcohol-producing condensation: A silanol group reacts with a remaining methoxy group to form a siloxane bond and a methanol molecule. R-Si(OH)₃ + (CH₃O)₃Si-R → (HO)₂Si(R)-O-Si(R)(OCH₃)₂ + CH₃OH

These condensation reactions lead to the formation of dimers, oligomers, and eventually a cross-linked network on a surface.[1]

Factors Influencing Hydrolysis and Condensation

The rates of hydrolysis and condensation are significantly influenced by several factors:

-

pH: The hydrolysis of silanes is slowest at a neutral pH of 7 and is catalyzed by both acids and bases.[5][6] For aminosilanes, the amino groups can act as an internal base catalyst.[4] Acidic conditions (pH 4-5) are often used to promote the formation of reactive silanols while minimizing premature self-condensation.[7]

-

Water Concentration: The availability of water is crucial for hydrolysis. In aqueous solutions, hydrolysis is generally not the rate-limiting step.[8] The ratio of water to silane can affect the structure of the resulting oligomers.[9]

-

Silane Concentration: Higher concentrations of the silane can lead to faster oligomerization and potentially the formation of disordered, multilayered films instead of a uniform monolayer.[8]

-

Solvent: The choice of solvent can affect the solubility of the silane and the rate of the reactions. Protic solvents like ethanol can participate in the reaction, potentially delaying hydrolysis.[10][11]

-

Temperature: Increasing the reaction temperature generally accelerates both hydrolysis and condensation rates.[1]

Quantitative Data (from Analogous Compounds)

While specific kinetic data for this compound is limited, studies on the shorter-chain analogue, N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (DAMO), provide valuable insights.

| Parameter | Condition | Value/Observation | Reference |

| Hydrolysis Rate | In pure water | Occurs at a high rate, increases with water concentration. | [10][11] |

| In ethanol/water mixture | The presence of ethanol delays the hydrolysis reaction. | [10][11] | |

| Condensation Rate | High water concentration | Self-condensation reactions are delayed, and many Si-OH groups remain un-condensed. | [10][11] |

| High ethanol concentration | The majority of Si-OH groups self-condense. | [10][11] | |

| Reaction Order | Hydrolysis | Generally follows pseudo-first-order kinetics with respect to silane concentration when water is in excess. | [1] |

| Polymerization | Expected to be second order in silanol concentration. | [8] |

Experimental Protocols

The hydrolysis and condensation of this compound can be monitored using various spectroscopic techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for monitoring the disappearance of reactants and the appearance of products in real-time.

-

Objective: To monitor the hydrolysis of the Si-O-CH₃ groups and the formation of Si-OH and Si-O-Si bonds.

-

Methodology:

-

Acquire a background spectrum of the solvent (e.g., a water/ethanol mixture).

-

Prepare a solution of this compound in the chosen solvent at a specific concentration.

-

Immediately begin acquiring spectra at regular time intervals.

-

Monitor the decrease in the intensity of the Si-O-CH₃ absorbance bands (around 1080 cm⁻¹) and the increase in the broad Si-OH stretching band (around 3400 cm⁻¹) and the Si-O-Si stretching bands (around 1013 cm⁻¹ for cyclic structures and 1107 cm⁻¹ for linear chains).[10][11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ²⁹Si NMR spectroscopy provide detailed quantitative information about the kinetics of hydrolysis and condensation.

-

Objective: To quantify the consumption of methoxy groups and the formation of different silanol and siloxane species.

-

Methodology for ¹H NMR:

-

Dissolve the silane in a deuterated solvent (e.g., D₂O or a deuterated alcohol/water mixture).

-

Acquire ¹H NMR spectra over time.

-

Monitor the decrease in the integral of the methoxy proton signal (around 3.6 ppm) and the increase in the methanol signal. The rate of hydrolysis can be calculated from these changes.[13][14]

-

-

Methodology for ²⁹Si NMR:

-

Prepare the silane solution as for ¹H NMR.

-

Acquire ²⁹Si NMR spectra over time.

-

Identify and quantify the signals corresponding to the different silicon species (T⁰, T¹, T², T³), which represent the number of siloxane bonds formed around a silicon atom.[15][16][17] This allows for the detailed tracking of the condensation process.

-

Applications in Drug Development

The ability to form stable, amine-functionalized surfaces is highly valuable in drug development. The primary and secondary amine groups of this compound can be used to immobilize drugs, targeting ligands, or other biomolecules onto the surface of nanoparticles or implantable devices.[2] The long undecyl chain can provide a flexible spacer, potentially improving the accessibility of the attached molecules. A controlled hydrolysis and condensation process is essential to ensure the formation of a uniform and stable coating, which is critical for the performance and safety of such drug delivery systems.

Conclusion

The hydrolysis and condensation of this compound are complex processes that are fundamental to its function as a coupling agent. While direct kinetic studies on this specific molecule are not abundant, a robust understanding can be built upon the well-established chemistry of aminosilanes and data from close structural analogues. By carefully controlling reaction conditions such as pH, concentration, and solvent, researchers can manipulate the formation of siloxane networks to create tailored surfaces for a variety of applications in drug development and materials science. The experimental protocols outlined in this guide provide a foundation for further investigation into the specific behavior of this promising long-chain aminosilane.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | [gelest.com]

- 3. benchchem.com [benchchem.com]

- 4. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 9. mdpi.com [mdpi.com]

- 10. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

- 11. researchgate.net [researchgate.net]

- 12. cetjournal.it [cetjournal.it]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane (CAS No. 121772-92-7). Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Section 1: Chemical Identification and Properties

This compound is an organomethoxysilane with a primary and a secondary amine, making it useful as a coupling agent and for surface modification of microparticles.[1] Its chemical structure and properties are summarized below.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | N-[11-(TRIMETHOXYSILYL)UNDECYL]ETHYLENEDIAMINE |

| CAS Number | 121772-92-7 |

| Molecular Formula | C16H38N2O3Si[2][3] |

| Molecular Weight | 334.57 g/mol [2] |

| Physical State | Liquid[3] |

| Chemical Family | ORGANOMETHOXYSILANE[3] |

Section 2: Hazard Identification and Classification

This chemical is classified as hazardous. The primary hazards are skin, eye, and respiratory irritation.[2][3][4] It is important to note that this substance reacts with water and moisture, liberating methanol, which can have chronic effects on the central nervous system.[4][5]

GHS Hazard Classification:

| Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315 - Causes skin irritation[2][3][4] |

| Serious Eye Irritation | 2A | H319 - Causes serious eye irritation[2][3][4] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335 - May cause respiratory irritation[2][3][4] |

| Acute toxicity, oral | 4 | H302 - Harmful if swallowed[2] |

Section 3: Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is mandatory to ensure personal safety when handling this chemical.[6]

| PPE Type | Specification |

| Eye Protection | Chemical goggles or a face shield. Contact lenses should not be worn.[5][7] |

| Hand Protection | Neoprene or nitrile rubber gloves.[5][7] |

| Skin and Body Protection | Wear suitable protective clothing.[5] |

| Respiratory Protection | A NIOSH-certified combination organic vapor-amine gas (brown cartridge) respirator is recommended, especially where ventilation is inadequate.[4][5][6] |

Emergency eye wash fountains and safety showers should be readily available in the immediate vicinity of any potential exposure.[4][5]

Section 4: Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the chemical's integrity.

Handling Protocols:

-

Avoid all contact with eyes and skin, and do not breathe vapor or mist.[3][4][5]

-

Handle in a well-ventilated area, preferably with local exhaust ventilation.[5][6]

-

Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[8][9]

Storage Protocols:

-

Store in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[4][5][6]

-

Incompatible with acids, alcohols, peroxides, and oxidizing agents.[4][6]

Section 5: First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing. If symptoms such as coughing, headache, or nausea occur, seek medical advice.[4][5] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water.[4][5] If skin irritation occurs, seek medical advice.[4] Remove and wash contaminated clothing before reuse.[4] |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to also rinse under the eyelids.[4][5][6] Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[4] |

| Ingestion | Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2][4] Seek immediate medical attention.[4] Oral toxicity is associated with the formation of methanol, which can cause nausea, vomiting, headache, and visual disturbances.[4][5] |

Note to Physician: This product reacts with water to form methanol. Evidence of methanol poisoning includes visual disturbances, metabolic acidosis, and formic acid in the urine.[4][9]

Section 6: Accidental Release and Disposal

In the event of a spill, prompt and safe cleanup is essential.

Spill Containment and Cleanup:

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment.[2]

-

Contain the spill using an inert absorbent material.

-

Collect the absorbed material and place it in a suitable, closed container for disposal.[2][6]

Disposal:

-

Dispose of the waste material at a licensed waste disposal facility in accordance with local and national regulations.[4][6]

-

Empty containers should be disposed of in the same manner as the chemical.[6]

Visualizations

Workflow for Handling a Chemical Spill

Caption: Workflow for handling a chemical spill.

First-Aid Response to Exposure

Caption: First-aid response for different exposure routes.

References

- 1. This compound | [gelest.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. s3.amazonaws.com [s3.amazonaws.com]

- 4. s3.amazonaws.com [s3.amazonaws.com]

- 5. gelest.com [gelest.com]

- 6. benchchem.com [benchchem.com]

- 7. gelest.com [gelest.com]

- 8. gelest.com [gelest.com]

- 9. s3.amazonaws.com [s3.amazonaws.com]

Solubility Characteristics of N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane (AEAUTMS) is a bifunctional organosilane characterized by a long undecyl spacer, a primary and a secondary amine, and hydrolyzable methoxysilyl groups. This structure allows it to act as a versatile adhesion promoter and surface modifier, forming stable covalent bonds between inorganic substrates and organic polymers. Understanding its solubility in various organic solvents is critical for its effective application in coatings, composites, nanoparticle surface modification, and bioconjugation techniques. This guide provides a comprehensive overview of the solubility properties of AEAUTMS, methods for solvent selection, and a protocol for solubility determination.

General Solubility Profile

The solubility of AEAUTMS is governed by the interplay of its different structural components:

-

Trimethoxysilyl Group: This group is prone to hydrolysis in the presence of water, even atmospheric moisture, to form silanols. This reaction is catalyzed by the amine groups within the same molecule.[2] Therefore, for applications requiring the silane in its non-hydrolyzed form, anhydrous organic solvents are essential. The hydrolysis reaction liberates methanol.[3]

-

Long Alkyl Chain (-C11H22-): This nonpolar chain contributes significantly to the molecule's solubility in hydrocarbons (e.g., toluene, xylene, hexane) and other nonpolar or weakly polar solvents.

-

Amino Groups (-NH2 and -NH-): These groups provide polarity and the ability to form hydrogen bonds, promoting solubility in polar solvents such as alcohols. Diamino-functional silanes are often noted for their enhanced water solubility compared to mono-amino counterparts.[4]

Based on these characteristics and data for analogous compounds, a qualitative solubility profile can be inferred.

Data Presentation: Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale & Remarks |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble / Miscible | The amino groups can hydrogen bond with the hydroxyl group of the alcohol. Methanol is a common solvent for methoxy-silanes.[5] |

| Aromatic Hydrocarbons | Toluene, Xylene | Soluble / Miscible | The long undecyl chain provides strong van der Waals interactions with the aromatic ring. Generally good solvents for organosilanes.[6] |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Likely Soluble | The long alkyl chain should promote solubility, although high concentrations might be limited. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Likely Soluble | Ethers are good solvents for a wide range of organic compounds. THF is a common choice for reactions involving organosilanes. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Likely Soluble, but Caution Advised | While likely soluble, some sources advise against using acetone for other amino silanes due to potential reactivity with the amine groups (e.g., imine formation) over time. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Likely Soluble | These are generally effective solvents for a wide range of organic compounds. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | The polarity of these solvents should facilitate the dissolution of the polar amine-functional part of the molecule. |

Experimental Protocols

Detailed Methodology for Determining Solubility

This protocol describes a standard laboratory method to quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Objective: To determine the concentration (e.g., in g/100 mL) of AEAUTMS that can be dissolved in a selected organic solvent to form a clear, stable solution at a specified temperature.

Materials:

-

This compound

-

Anhydrous organic solvent of interest (e.g., toluene, isopropanol, THF)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 10 mL or 20 mL)

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature bath or incubator

-

Micropipettes

-

Syringe filters (0.2 µm or 0.45 µm, compatible with the solvent)

-

Glass syringes

Procedure:

-

Preparation:

-

Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the silane.

-

Equilibrate the solvent and the silane to the desired experimental temperature (e.g., 25 °C) in the temperature bath.

-

-

Sample Preparation (Isothermal Method):

-

Add a precisely measured volume of the solvent (e.g., 5.0 mL) to a series of vials.

-

Using the analytical balance, weigh increasing amounts of AEAUTMS and add them to the vials to create a range of concentrations.

-

Alternatively, for an unknown solubility, start by adding a small, known amount of silane. After it dissolves, incrementally add more weighed amounts of the silane to the same vial until saturation is reached.

-

-

Dissolution:

-

Securely cap the vials.

-

Place the vials in the constant temperature bath and stir the contents using a magnetic stirrer or vortex periodically for a set period (e.g., 24 hours) to ensure equilibrium is reached. The solution should be continuously agitated to facilitate dissolution.

-

-

Observation and Equilibration:

-

After the equilibration period, let the vials stand undisturbed at the constant temperature for at least one hour.

-

Visually inspect the vials for any undissolved material. The point of saturation is reached when a solid phase (undissolved silane) remains in equilibrium with the liquid phase.

-

-

Quantification (for saturated solution):

-

Carefully take an aliquot of the clear supernatant from a vial that has a slight excess of undissolved silane using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any suspended microparticles. This step is crucial to avoid artificially high results.

-

Dispense a known volume of the clear, saturated filtrate into a pre-weighed vial.

-

Determine the mass of the filtrate.

-

Evaporate the solvent from the filtrate under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dissolved silane is obtained.

-

Calculate the solubility using the formula: Solubility ( g/100 mL) = (Mass of dried silane / Volume of filtrate) * 100

-

-

Data Reporting:

-

Report the solubility as the mass of solute per volume of solvent (e.g., g/100 mL) at the specified temperature.

-

Mandatory Visualization

Logical Workflow for Solvent Selection

The following diagram outlines a logical workflow for selecting a suitable organic solvent for this compound based on application requirements.

Caption: Workflow for selecting a suitable organic solvent for AEAUTMS.

References

Unraveling the Thermal Stability of N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane Coatings: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal degradation profile of coatings derived from N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane. Understanding the thermal stability of these aminosilane coatings is critical for their application in advanced materials, high-temperature electronics, and specialized biomedical devices where performance under thermal stress is paramount. This document outlines the fundamental degradation mechanisms, presents comparative thermal stability data, details the primary analytical methodology, and provides a foundational understanding for professionals in materials science and drug development.

Introduction to this compound Coatings

This compound is a versatile adhesion promoter and surface modifier. Its unique molecular structure, featuring a long undecyl chain, a terminal ethylenediamine group, and hydrolyzable methoxysilane groups, allows for the formation of robust, covalently bound coatings on a variety of substrates, including silica, glass, and metal oxides. These coatings are instrumental in creating functionalized surfaces for subsequent molecular attachment. The thermal stability of the resulting siloxane network is a key determinant of its operational limits and long-term reliability.

The formation of a stable coating from this compound monomers on a substrate is a two-stage process involving hydrolysis and condensation.

General Thermal Degradation Mechanisms

The thermal degradation of a cured this compound coating, which exists as a polysiloxane network on a substrate, is a multi-stage process. This is typically investigated using thermogravimetric analysis (TGA), which monitors the mass of a sample as it is heated over time.[1] The degradation generally proceeds as follows:

-

Initial Volatilization (50°C - 200°C): The initial weight loss observed at lower temperatures is primarily due to the desorption of physically adsorbed water, residual solvents like methanol (a byproduct of hydrolysis), and any unreacted, volatile silane monomers.[1]

-

Decomposition of the Organic Moiety (200°C - 600°C): This is the main stage of degradation for the functional part of the silane.[1] It involves the cleavage of the C-N, C-C, and Si-C bonds within the N-(2-Aminoethyl)-11-aminoundecyl chain.[1] The specific temperature range for this degradation is dependent on the length and nature of the alkyl chain.[1]

-

Siloxane Network Degradation (>600°C): The inorganic silicon-oxygen (Si-O-Si) backbone of the coating is significantly more thermally stable than the organic functional groups.[1] The bond dissociation energy of a Si-O bond is considerably higher than that of a C-C bond, contributing to its higher thermal resistance.[1] Degradation of this network occurs at much higher temperatures and may not be complete even at 800-900°C.[1]

Quantitative Thermal Stability Data

While specific TGA data for this compound is not extensively published, a comparative analysis with other aminosilanes provides a robust understanding of its expected thermal behavior. The following table summarizes TGA data for various relevant aminosilane coatings.

| Silane Coupling Agent | Onset of Major Decomposition (°C) | Temperature of Maximum Weight Loss (°C) | Residual Weight at 600°C (%) |

| 3-Aminopropyltrimethoxysilane (APS) | ~250-300 | ~350-450 | Varies with substrate |

| N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane | ~300-350 | ~400-500 | Varies with substrate |

| This compound (Expected) | ~350-400 | ~450-550 | Higher than shorter chains |

| Octadecyltrimethoxysilane (a long-chain alkylsilane) | ~350-400 | ~450-550 | Varies with substrate |

Note: The exact temperatures can fluctuate based on factors such as coating thickness, cross-linking density, heating rate, and the analysis atmosphere (e.g., inert vs. oxidative).[1] Generally, longer alkyl chains, like the undecyl group in the target molecule, are expected to exhibit slightly higher thermal stability compared to their shorter-chain counterparts.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the standard method for assessing the thermal stability of these coatings.[1]

Objective: To determine the thermal degradation profile of a cured this compound coating by measuring its mass change as a function of temperature.

Materials and Equipment:

-

This compound-coated substrate (e.g., silica wafers, glass slides, or functionalized nanoparticles)

-

Thermogravimetric Analyzer (TGA)

-

High-purity nitrogen or air for purge gas

-

Alumina or platinum TGA crucibles

-

Microbalance

Procedure:

-

Sample Preparation:

-

Prepare the this compound coating on the desired substrate.

-

Ensure the coating is properly cured, typically by heating at 110-120°C, to facilitate the formation of a stable siloxane network.[1]

-

For analysis, either carefully scrape the cured coating off the substrate to obtain a powder sample or, if using functionalized nanoparticles, use the powder directly.[1]

-

Accurately weigh approximately 5-10 mg of the sample into a TGA crucible.[1]

-

-

TGA Instrument Setup:

-

Place the sample crucible in the TGA furnace.

-

Tare the balance.

-

Set the purge gas (typically nitrogen for inert atmosphere or air for oxidative studies) to a constant flow rate (e.g., 20-50 mL/min).

-

-

Thermal Method:

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

The first derivative of the TGA curve (DTG curve) can be plotted to determine the temperatures of the maximum rates of weight loss.

-

From the TGA curve, determine key parameters such as the onset temperature of decomposition (T_onset) and the percentage of residual mass at various temperatures.

-

Conclusion

The thermal stability of this compound coatings is a multi-faceted process governed by the inherent strengths of its organic and inorganic components. While the organic moiety begins to degrade in the 200-600°C range, the robust polysiloxane backbone provides stability at higher temperatures. This guide provides the foundational knowledge for researchers and drug development professionals to understand, predict, and analyze the thermal performance of these critical surface coatings. The provided experimental protocol for TGA offers a standardized approach for empirical validation.

References

- 1. benchchem.com [benchchem.com]

- 2. The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Coating - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrophobic silanes-modified nano-SiO₂ reinforced polyurethane nanocoatings with superior scratch resistance, gloss retention, and metal adhesion - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane, a versatile diamino-functional silane coupling agent. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on its commercial availability, key properties, and applications in surface modification.

Introduction

This compound (CAS No: 121772-92-7) is a bifunctional organosilane characterized by a trimethoxysilyl group at one end and a primary and a secondary amine group at the terminus of a long undecyl chain. This unique structure allows it to act as a molecular bridge between inorganic substrates (such as silica, glass, and metal oxides) and organic materials. The long spacer arm provides flexibility and extends the reactive amine groups away from the substrate surface, which is particularly advantageous in biomedical applications for reducing steric hindrance. Its primary applications include microparticle surface modification and use as a coupling agent in various systems.[1][2]

Commercial Availability and Suppliers

This compound is available from several chemical suppliers. The availability and purity may vary, so it is advisable to contact the suppliers directly for the most current information.

| Supplier | Product Code | Purity | Additional Information |

| Gelest, Inc. | SIA0595.0 | 97% | Available in quantities such as 100g. Prices are available upon request.[1] |

| BOC Sciences | 121772-92-7 | 95% | Available in various quantities (mg, g, kg, ton). Inquiry is required for pricing and availability.[] |

| CymitQuimica | (Distributed for Gelest) | 97% | Intended for laboratory use.[2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are crucial for designing and understanding experimental procedures.

| Property | Value | Source |

| CAS Number | 121772-92-7 | [1][] |

| Molecular Formula | C16H38N2O3Si | [1][] |

| Molecular Weight | 334.57 g/mol | [1][] |

| Appearance | Straw-colored liquid | [2] |

| Boiling Point | 155-159 °C at 0.4 mmHg | [1] |

| Density | 0.873 g/cm³ at 25 °C | [1][] |

| Refractive Index | 1.4515 at 20 °C | [1] |

| Purity | 95-97% | [1][] |

| Hydrolytic Sensitivity | Reacts slowly with water/moisture | [1] |

Applications in Research and Drug Development

The primary utility of this compound in a research and drug development context lies in its ability to functionalize surfaces. The terminal amine groups provide reactive sites for the covalent attachment of a wide range of molecules, including proteins, peptides, antibodies, and small molecule drugs. This makes it a valuable tool for:

-

Immobilization of Biomolecules: Creating bioactive surfaces for applications such as biosensors, diagnostic assays, and cell culture substrates.

-

Nanoparticle Functionalization: Modifying the surface of nanoparticles (e.g., silica, gold) to improve their stability, biocompatibility, and targeting capabilities in drug delivery systems.[4] The modification of drug nanocrystals is a key strategy to enhance their physical and chemical stability.[5]

-

Bioadhesion: Enhancing the adhesion of materials to biological tissues, as demonstrated in the surface modification of esophageal stents to improve bioadhesion.[6]

-

Drug Delivery Systems: Acting as a linker to conjugate drugs to carrier molecules or surfaces for controlled release and targeted delivery.[7]

Experimental Protocol: Surface Modification of Silica Substrates

The following is a generalized protocol for the surface modification of silica-based substrates (e.g., glass slides, silica nanoparticles) with this compound. This process involves the hydrolysis of the methoxysilane groups and subsequent condensation onto the hydroxylated surface of the substrate.

Materials:

-

Silica substrate (e.g., glass slides, silicon wafers, silica nanoparticles)

-

This compound

-

Anhydrous solvent (e.g., toluene, ethanol)

-

Deionized water

-

Acids (e.g., HCl) or bases (e.g., NH4OH) for surface activation

-

Nitrogen or Argon gas

-

Oven or desiccator

Procedure:

-

Substrate Cleaning and Activation:

-

Thoroughly clean the silica substrate to remove organic contaminants. This can be achieved by sonication in a series of solvents such as acetone, ethanol, and deionized water.

-

Activate the surface to generate hydroxyl (-OH) groups. This is a critical step for efficient silanization. Common methods include:

-

Acid Activation: Immersion in a solution like piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or a solution of HCl. (Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care).

-

Plasma Treatment: Exposure to oxygen or air plasma.[6]

-

-

After activation, rinse the substrate thoroughly with deionized water and dry under a stream of nitrogen or in an oven.

-

-

Silanization:

-

Prepare a solution of this compound in an anhydrous solvent. A typical concentration is 1-5% (v/v). The presence of a small amount of water can aid in the hydrolysis of the silane.

-

Immerse the cleaned and activated substrate in the silane solution. The reaction can be carried out at room temperature or elevated temperatures (e.g., 60-80 °C) to accelerate the process. Reaction times can range from 2 to 24 hours.[8]

-

Alternatively, for vapor-phase silanization, place the substrate in a desiccator along with a small container of the silane. The vacuum will facilitate the deposition of the silane onto the surface.[6]

-

-

Post-Silanization Treatment:

-

After the desired reaction time, remove the substrate from the silane solution.

-

Rinse the substrate with the anhydrous solvent to remove any unbound silane.

-

Cure the silane layer by baking the substrate in an oven (e.g., at 110-120 °C for 30-60 minutes). This step promotes the formation of stable siloxane bonds with the surface and cross-linking within the silane layer.

-

-

Characterization:

-

The success of the surface modification can be confirmed using various surface analysis techniques, such as contact angle measurements (to assess changes in surface hydrophilicity/hydrophobicity), X-ray photoelectron spectroscopy (XPS, to confirm the presence of nitrogen and silicon), and atomic force microscopy (AFM, to visualize the surface topography).

-

Visualizing the Workflow and Chemical Interactions

The following diagrams illustrate the general workflow for surface modification and the chemical principle behind the silanization process.

Caption: A generalized workflow for the surface modification of a substrate using a silane coupling agent.

References

- 1. This compound | [gelest.com]

- 2. This compound [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. Drug nanocrystals: Surface engineering and its applications in targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Silane surface modification for improved bioadhesion of esophageal stents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane (1760-24-3) at Nordmann - nordmann.global [nordmann.global]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane for Advanced Research Applications

For distribution to researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane, a versatile long-chain aminosilane coupling agent. This document details its chemical and physical properties, safety information, and its primary applications in surface modification and bioconjugation, which are of significant interest in drug delivery and development.

Chemical Identity and Properties

This compound is a diamino-functional trialkoxysilane characterized by a long undecyl spacer chain. This structure provides a covalent linkage between inorganic substrates and organic molecules, with the terminal primary and internal secondary amine groups offering reactive sites for further functionalization.

CAS Number: 121772-92-7[1]

Molecular Formula: C16H38N2O3Si[1]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Weight | 334.57 g/mol [1] |

| Appearance | Straw-colored liquid |

| Purity | >95% |

| Boiling Point | 155-159 °C at 0.4 mmHg |

| Density | 0.873 g/cm³[1] |

| Refractive Index | 1.4515 at 20 °C |

Core Applications in Research and Development

The bifunctional nature of this compound makes it a valuable tool in various scientific disciplines, particularly in the realm of drug development and materials science. Its primary applications include:

-

Surface Modification: It is extensively used to functionalize the surfaces of inorganic materials such as silica, glass, and metal oxides. The trimethoxysilane group forms stable siloxane bonds with hydroxylated surfaces, creating a durable coating.

-

Coupling Agent: The long alkyl chain provides a flexible spacer, while the terminal amine groups serve as anchor points for the covalent attachment of a wide range of molecules, including proteins, peptides, and small molecule drugs. This is particularly relevant for the development of targeted drug delivery systems and biosensors.

-

Bioconjugation: The amine-terminated surface created by this silane can be readily used for the immobilization of biomolecules. This is a critical step in the fabrication of various diagnostic and therapeutic tools.

-

Nanoparticle Functionalization: Modifying the surface of nanoparticles with this silane can improve their biocompatibility and enable the attachment of targeting ligands for site-specific drug delivery.

Experimental Protocol: Surface Modification of Silica Substrates

This section provides a detailed methodology for the functionalization of a silica substrate with this compound to create an amine-terminated surface suitable for subsequent bioconjugation.

Materials

-

Silica substrates (e.g., glass slides, silicon wafers, or silica nanoparticles)

-

This compound

-

Anhydrous toluene

-

Ethanol

-

Deionized water

-

Nitrogen or Argon gas

-

Glassware for reaction

-

Magnetic stirrer and stir bar

-

Ultrasonic bath

-

Oven

Substrate Preparation (Cleaning and Hydroxylation)

-

The silica substrates are first cleaned to remove any organic contaminants. This can be achieved by sonication in a series of solvents, for example, 15 minutes each in acetone, ethanol, and deionized water.

-

To ensure a high density of hydroxyl groups on the surface, the substrates are then treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Immerse the cleaned substrates in the piranha solution for 30-60 minutes.

-

Carefully remove the substrates and rinse extensively with deionized water.

-

Dry the hydroxylated substrates under a stream of nitrogen or in an oven at 110 °C.

Silanization Procedure

-

Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene in a reaction vessel under an inert atmosphere (nitrogen or argon).

-

Immerse the dry, hydroxylated substrates in the silane solution.

-

The reaction mixture is typically stirred at room temperature for 2-4 hours or can be heated to 60-80 °C to expedite the process.

-

After the reaction, the substrates are removed from the solution and rinsed with fresh toluene to remove any non-covalently bound silane.

-

The substrates are then sonicated in toluene for 5-10 minutes to remove any physisorbed multilayers.

-

Finally, the functionalized substrates are cured in an oven at 110-120 °C for 30-60 minutes to promote the formation of stable siloxane bonds.

-

The amine-functionalized substrates are now ready for subsequent bioconjugation steps.

Workflow and Mechanistic Diagrams

The following diagrams illustrate the key processes involved in the application of this compound.

Caption: Experimental workflow for the surface modification of a silica substrate.

References

Methodological & Application

Application Notes and Protocols for Coating Glass Slides with N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the surface functionalization of glass slides using N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane. This aminosilane is particularly useful for creating a stable, biocompatible surface with primary and secondary amine groups, ideal for the covalent immobilization of a wide range of biomolecules, including DNA, proteins, antibodies, and cells. The extended 11-carbon spacer arm minimizes steric hindrance, potentially improving the accessibility of immobilized molecules for subsequent assays.

Principle of Silanization

The process of silanization involves the covalent bonding of silane molecules to a hydroxylated surface, such as glass. The trimethoxysilane groups of this compound hydrolyze in the presence of trace water to form reactive silanol groups. These silanols then condense with the hydroxyl groups present on the glass surface, forming stable siloxane bonds (-Si-O-Si-). The amino groups at the distal end of the molecule are oriented away from the surface, providing functional handles for the covalent attachment of biomolecules.[1]

Applications

The primary application of these coated slides is in the development of various bioassays and diagnostic platforms where the stable immobilization of biomolecules is critical. Key applications include:

-

Microarrays: Covalent attachment of DNA, proteins, or antibodies for high-throughput screening.[2]

-

Cell Culture: Promoting cell adhesion and growth for cell-based assays and tissue engineering.

-

Biosensors: Creating a functionalized surface for the development of sensitive and specific biosensors.

-

Immunoassays: Immobilization of antigens or antibodies for ELISA-like assays on a solid phase.

-

Single-Molecule Studies: Providing a surface for the controlled attachment of single molecules for advanced microscopy techniques.

Quantitative Data Summary

The quality and consistency of the aminosilane coating are crucial for reproducible experimental results. Various analytical techniques can be used to characterize the modified surface. The following table summarizes key quantitative parameters and typical expected values for aminosilane-coated glass slides.

| Parameter | Technique | Typical Value/Range | Significance |

| Contact Angle | Goniometry | 30° - 60° | Indicates successful surface modification from hydrophilic bare glass (>20°) to a more hydrophobic amine-terminated surface. |

| Surface Roughness (Ra) | Atomic Force Microscopy (AFM) | < 1 nm | A smooth surface is indicative of a uniform monolayer coating. |

| Elemental Composition (N 1s peak) | X-ray Photoelectron Spectroscopy (XPS) | Presence of N 1s peak at ~400 eV | Confirms the presence of nitrogen from the amino groups on the surface. |

| Surface Amine Density | Spectrophotometric Assays (e.g., with 4-nitrobenzaldehyde) | Varies with protocol | Quantifies the number of available amino groups for subsequent conjugation. |

| Zeta Potential | Electrokinetic Analyzer | Positive at neutral pH | Indicates the presence of protonated amine groups, leading to a positively charged surface. |

Experimental Workflow

The overall process for coating glass slides with this compound can be broken down into three main stages: surface preparation, silanization, and post-processing.

Caption: Workflow for coating glass slides.

Detailed Experimental Protocol

This protocol provides a general method for coating glass slides. Optimal conditions, such as silane concentration and incubation times, may need to be determined empirically.

Materials:

-

Glass microscope slides

-

This compound

-

Anhydrous Toluene or Acetone

-

Sulfuric Acid (H₂SO₄)

-

30% Hydrogen Peroxide (H₂O₂)

-

Deionized (DI) water

-

Ethanol

-

Nitrogen gas

-

Slide racks and staining jars

-

Oven

Procedure:

1. Cleaning and Activation of Glass Slides

-

Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses).

-

Place the glass slides in a slide rack.

-

Immerse the slides in a freshly prepared piranha solution (a 7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide).

-

Incubate for 30-60 minutes at room temperature with gentle agitation.

-

Carefully remove the slides and rinse them extensively with DI water.

-

Rinse the slides with ethanol to remove excess water.

-

Dry the slides under a stream of nitrogen gas or in an oven at 110°C for 15-30 minutes.

2. Silanization

-

Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene or acetone in a staining jar.

-

Immerse the cleaned and dried slides in the silane solution.

-

Incubate for 30-60 minutes at room temperature with gentle agitation. Ensure the setup is protected from atmospheric moisture.

3. Rinsing

-

Remove the slides from the silane solution and rinse them briefly with fresh anhydrous toluene or acetone to remove excess silane.

-

Rinse the slides thoroughly with ethanol.

-

Rinse the slides with DI water.

4. Curing

-

Dry the slides under a stream of nitrogen gas.

-

Cure the slides in an oven at 110°C for 30-60 minutes. This step promotes the formation of covalent bonds between the silane and the glass surface.

5. Storage

-

Store the coated slides in a desiccator or a dry, inert atmosphere to prevent contamination and degradation of the amino groups. Properly stored slides should be stable for several months.

Chemical Reaction Pathway

The following diagram illustrates the chemical reactions involved in the silanization of a glass surface with this compound.

Caption: Chemical pathway of silanization.

Troubleshooting

| Problem | Possible Cause | Solution |

| Inconsistent Coating (Patchy Surface) | Incomplete cleaning or activation of the glass surface. | Ensure thorough cleaning with piranha solution and proper rinsing. |

| Contamination of the silane solution with water. | Use anhydrous solvents and protect the silanization reaction from atmospheric moisture. | |

| Low Biomolecule Immobilization | Insufficient amine density on the surface. | Optimize silane concentration and incubation time. |

| Degradation of amino groups. | Store coated slides properly in a dry environment. | |

| High Background Signal in Assays | Non-specific binding of reagents to the surface. | Include appropriate blocking steps in your assay protocol (e.g., with BSA or other blocking agents). |

| Aggregation of silane molecules on the surface. | Ensure proper rinsing after the silanization step. |

References

Application Notes and Protocols: Step-by-Step Functionalization of Nanoparticles using N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles is a critical process in the development of advanced materials for a wide range of biomedical applications, including targeted drug delivery, diagnostics, and bio-imaging. The surface modification of nanoparticles with specific functional groups allows for the covalent attachment of therapeutic agents, targeting ligands, and imaging probes. N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane is a bifunctional organosilane that provides a long alkyl chain spacer and two primary amine groups. This dual-amine functionality offers multiple points for subsequent conjugation, while the trimethoxysilane group enables robust covalent attachment to nanoparticles with surface hydroxyl groups, such as silica, iron oxide, and other metal oxide nanoparticles.

This document provides a detailed, step-by-step protocol for the functionalization of nanoparticles with this compound. It includes protocols for the silanization reaction, purification of the functionalized nanoparticles, and their characterization using various analytical techniques.

Data Presentation

Successful functionalization of nanoparticles with this compound can be confirmed by monitoring changes in their physicochemical properties. The following tables summarize typical quantitative data obtained before and after functionalization.

Table 1: Physicochemical Characterization of Nanoparticles

| Parameter | Bare Nanoparticles | Amine-Functionalized Nanoparticles |

| Hydrodynamic Diameter (nm) | 100 ± 5 | 110 ± 7 |

| Polydispersity Index (PDI) | < 0.2 | < 0.25 |

| Zeta Potential (mV) | -25 ± 3 | +35 ± 4 |

Table 2: Quantification of Surface Amine Groups

| Quantification Method | Result | Unit |

| Ninhydrin Assay | 1.2 ± 0.2 | μmol amine/mg NP |

| Thermogravimetric Analysis (TGA) | 5 ± 1 | % weight loss |

| Quantitative NMR (qNMR) | 1.5 ± 0.3 | μmol amine/mg NP |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the functionalization and characterization of nanoparticles.

Protocol 1: Functionalization of Silica Nanoparticles

This protocol describes the covalent attachment of this compound to silica nanoparticles.

Materials:

-

Silica nanoparticles (10 mg/mL in ethanol)

-

This compound

-

Anhydrous Toluene

-

Ethanol (absolute)

-

Ammonia solution (28-30%)

-

Nitrogen or Argon gas

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Centrifuge

Procedure:

-

Nanoparticle Preparation:

-

Disperse 100 mg of silica nanoparticles in 10 mL of absolute ethanol in a round-bottom flask.

-

Sonicate the suspension for 15 minutes to ensure a uniform dispersion.

-

-

Surface Activation (Optional but Recommended):

-

To increase the density of surface silanol groups, add 100 µL of ammonia solution to the nanoparticle suspension.

-

Stir the mixture for 1 hour at room temperature.

-

Centrifuge the nanoparticles (e.g., 10,000 x g for 20 minutes), discard the supernatant, and wash the pellet three times with absolute ethanol and once with anhydrous toluene to remove any residual water.

-

Resuspend the activated nanoparticles in 10 mL of anhydrous toluene.

-

-

Silanization Reaction:

-

Place the nanoparticle suspension in anhydrous toluene under an inert atmosphere (Nitrogen or Argon).

-

Add a 10-fold molar excess of this compound relative to the estimated surface silanol groups.

-

Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 12-24 hours with vigorous stirring.

-

-

Purification of Functionalized Nanoparticles:

-

Allow the reaction mixture to cool to room temperature.

-

Centrifuge the suspension to pellet the functionalized nanoparticles.

-

Discard the supernatant containing the excess silane.

-

Wash the nanoparticles thoroughly by repeated cycles of sonication, centrifugation, and redispersion in fresh anhydrous toluene (3 times) and then ethanol (2 times) to remove any non-covalently bound silane.

-

After the final wash, dry the amine-functionalized nanoparticles under vacuum and store them in a desiccator at 4°C.

-

Protocol 2: Characterization of Amine-Functionalized Nanoparticles

A. Dynamic Light Scattering (DLS) and Zeta Potential Measurement:

-

Resuspend a small aliquot of the bare and amine-functionalized nanoparticles in deionized water or a buffer of choice (e.g., 10 mM NaCl) at a concentration of approximately 0.1 mg/mL.

-

Sonicate briefly to ensure a good dispersion.

-

Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a suitable instrument. An increase in hydrodynamic diameter and a shift in zeta potential from negative to positive values are indicative of successful functionalization.

B. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Lyophilize a sample of the bare and amine-functionalized nanoparticles.

-

Acquire FTIR spectra of the dried samples.

-

Successful functionalization is confirmed by the appearance of new peaks corresponding to N-H stretching (around 3400 cm⁻¹) and bending (around 1560 cm⁻¹) vibrations, as well as C-H stretching vibrations from the alkyl chain (around 2850-2930 cm⁻¹) in the spectrum of the functionalized nanoparticles.

C. Quantification of Surface Amine Groups (Ninhydrin Assay):

-

Prepare a standard curve using a known concentration of a primary amine (e.g., ethylenediamine).

-

Disperse a known amount of amine-functionalized nanoparticles in a reaction buffer.

-

Add the ninhydrin reagent to the standards and the nanoparticle suspension.

-